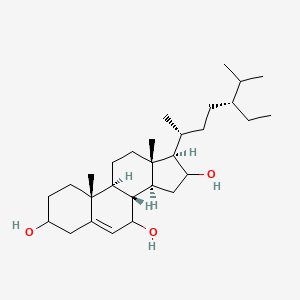
N-butyryl-L-Homoserine lactone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) contains five deuterium atoms at the 3, 3/', 4, 4, and 4 positions. It is intended for use as an internal standard for the quantification of C4-HSL by GC- or LC-mass spectrometry. Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. A promising field of study involves controlling bacterial infections by quenching their quorum sensing systems. The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by synthesis of diffusible acylhomoserine lactone (AHL) molecules. C4-HSL is a small diffusible signaling molecule involved in quorum sensing, controlling gene expression, and affecting cellular metabolism. The diverse applications of this molecule include regulation of virulence in general, infection prevention, and formation of biofilms.
Wissenschaftliche Forschungsanwendungen
Synthesis and Identification
Degradation Studies
Porcine kidney acylase I can deacylate N-acylhomoserine lactones, including N-butyryl-L-homoserine lactone. This process transforms N-butyryl-and N-octanoyl-L-homoserine lactones into L-homoserine, which has implications in quorum-sensing and biofilm formation by Gram-negative bacteria (Feng Xu et al., 2003).
Quorum-quenching Lactonase Evolution
Thermostable quorum-quenching lactonase can hydrolyze N-acylhomoserine lactones, including N-butyryl-l-homoserine lactone. This is important in virulence pathways of quorum-sensing pathogenic bacteria (J. Chow et al., 2010).
Thin-Layer Chromatography in Detection
N-Butyryl-L-Homoserine Lactone is used in assays for sensing acyl-homoserine lactones. This method couples thin-layer chromatography with detection using Agrobacterium tumefaciens, providing insights into the signaling molecules produced by bacteria (P. Shaw et al., 1997).
Biodegradation of Aromatics
N-Butyryl-l-homoserine lactone (BHL) plays a role in the biodegradation of aromatic compounds. The production of BHL by Pseudomonas aeruginosa during the biodegradation of aromatics like phenol and benzoate suggests a role in pollutant treatment processes (Yang‐Chun Yong & J. Zhong, 2010).
Quorum Sensing Modulation
N-Butyryl-L-Homoserine Lactone (BHL) is involved in quorum sensing (QS) modulation in Pseudomonas aeruginosa. Studies on the lactone stability and reactivity have implications for developing new antibacterial agents targeting QS pathways (F. G. Glansdorp et al., 2004).
Antibacterial Combinations
Research involving N-butyryl-D,L-homoserine lactone in combination with antibiotics suggests its role in the lactonase activity and its potential in antibacterial strategies (A. Aslanli et al., 2018).
Calcium Signaling in Plants
N-Butyryl-homoserine lactone can induce calcium signaling in Arabidopsis root cells, suggesting a role in plant responses to bacterial quorum sensing signals (Shuishan Song et al., 2011).
Eigenschaften
Molekularformel |
C8H8D5NO3 |
|---|---|
Molekulargewicht |
176.2 |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1/i1D3,2D2 |
InChI-Schlüssel |
VFFNZZXXTGXBOG-PLFILOGFSA-N |
SMILES |
CCCC(=O)N[C@H]1CCOC1=O |
Synonyme |
C4-HSL-d5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]nonadecanamide](/img/structure/B1150937.png)
